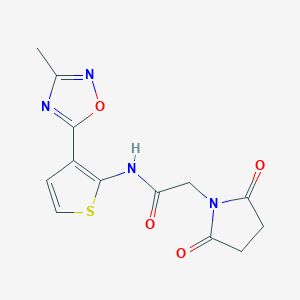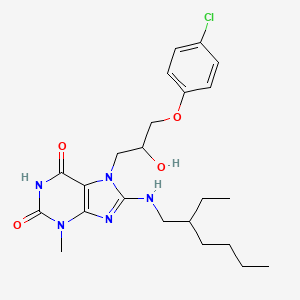
1-(4-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CBP) is a heterocyclic compound that has been studied extensively due to its potential applications in the pharmaceutical and chemical industries. It is a benzimidazole derivative with two chlorine atoms in its structure, making it an attractive candidate for various synthetic processes. CBP has been found to possess anti-tumor, anti-inflammatory, anti-bacterial, and anti-fungal activities. It is also known to have potential applications in the treatment of cancer and other diseases.
科学的研究の応用
Synthesis and Chemical Properties
- Benzimidazole derivatives are utilized in the synthesis of pyrido[1,2-a]benzimidazoles, which are significant for their solubility, DNA intercalation abilities, and fluorescence properties. These compounds are valuable in both medicinal chemistry and materials chemistry. Notably, the synthesis of pyrido[1,2-a]benzimidazoles via direct copper-catalyzed amination highlights the importance of an acid additive in achieving efficient yields and expanding the range of derivable products (Masters et al., 2011).
- The chemistry and properties of benzimidazole derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine, have been reviewed, underscoring their significance in forming complex compounds with diverse biological and electrochemical activities. This review identifies potential areas for future investigation, suggesting the vast scope of benzimidazole compounds in various branches of chemistry (Boča et al., 2011).
Biological Applications
- Novel benzimidazole derivatives have shown significant antibacterial and antioxidant activities, establishing them as potential candidates for drug development. Their synthesis involves the inclusion of N-(4-chloro- or fluorophenyl)pyrrolidin-2-one or N-(4-chloro- or fluorophenyl)aminobutanoic acid moiety, demonstrating high activity against various bacterial strains and indicating their promise in therapeutic applications (Tumosienė et al., 2018).
Material Science and Catalysis
- Benzimidazole-linked arylimide-based covalent organic frameworks (COFs) have been synthesized, showing significant potential in gas adsorption and as electrode materials for supercapacitor applications. These COFs demonstrate high surface areas and specific capacitance values, indicating their utility in environmental and energy storage applications (Roy et al., 2017).
Spectroscopic and Fluorescence Studies
- The solvatochromic effects of new benzimidazole derivatives have been studied, revealing that their fluorescence emission is sensitive to solvent polarity and pH. These findings suggest the applicability of benzimidazole derivatives as fluorescent probes for analytical and diagnostic purposes (Verdasco et al., 1995).
Corrosion Inhibition
- Benzimidazole derivatives have been studied for their corrosion inhibition properties on iron in hydrochloric acid solutions. Their effectiveness as corrosion inhibitors is linked to their adsorption on the iron surface, suggesting their potential in protecting metals against corrosion in acidic environments (Khaled, 2003).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(6-chloropyridin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3/c20-15-8-5-13(6-9-15)12-24-17-4-2-1-3-16(17)23-19(24)14-7-10-18(21)22-11-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVUXGMJQIILJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2694721.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)
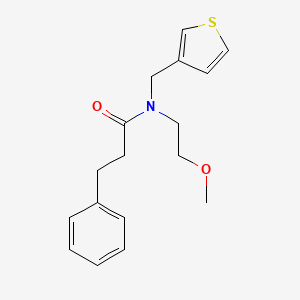
![2-(ethylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2694727.png)
![8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2694729.png)
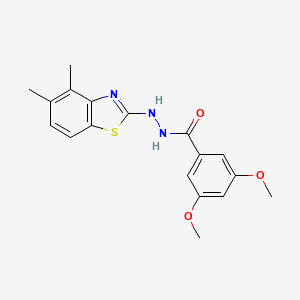
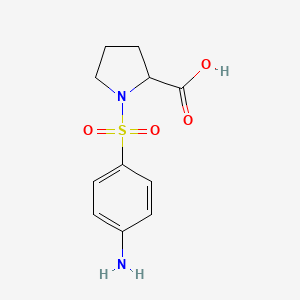


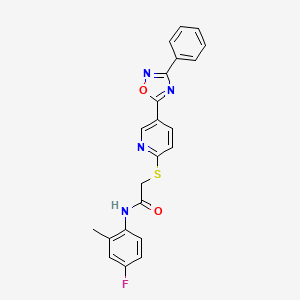
![3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2694739.png)
